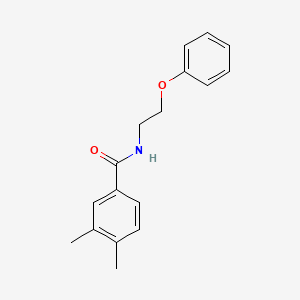

3,4-dimethyl-N-(2-phenoxyethyl)benzamide

Description

3,4-Dimethyl-N-(2-phenoxyethyl)benzamide is a benzamide derivative featuring a 3,4-dimethyl-substituted benzoyl group and an N-(2-phenoxyethyl) side chain. The compound’s design combines hydrophobic methyl groups with a polar phenoxyethyl chain, suggesting a balance between lipophilicity and solubility, which is critical for drug-like molecules .

Properties

IUPAC Name |

3,4-dimethyl-N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-13-8-9-15(12-14(13)2)17(19)18-10-11-20-16-6-4-3-5-7-16/h3-9,12H,10-11H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDIWGKLAUFMLLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCCOC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key structural variations among benzamide derivatives influence their physical properties and bioactivity. Below is a comparative analysis:

- Polarity: The phenoxyethyl group in the target compound introduces ether oxygen, enhancing solubility compared to purely alkyl chains (e.g., 2-phenylethyl in ). Methoxy groups () increase polarity further but may reduce membrane permeability.

- Lipophilicity : Methyl groups (3,4-dimethyl) likely enhance lipophilicity, favoring cellular uptake, as seen in hyaluronidase inhibitors where lipophilic benzamides showed superior activity .

Antimicrobial and Anticancer Potential

- Cytotoxicity: Phenoxyethyl-substituted esters (e.g., 2-phenoxyethyl 4-hydroxy benzoate) exhibit cytotoxicity against MCF-7 breast cancer cells (11% viability at 500 µg/mL) due to DNA intercalation via H-bonding .

- Enzyme Inhibition: Hyaluronidase: Lipophilic substituents (e.g., 3,4-dimethyl) improve inhibition efficiency, as observed in N-benzyl-substituted benzamides . PCAF HAT: Benzamides with long acyl chains (e.g., tetradecanoylamino) show >70% inhibition, but the target compound’s methyl groups may instead stabilize hydrophobic interactions .

Antiviral Activity

- 3,4-Dimethyl-N-(5-nitro-1,3-thiazol-2-yl)benzamide () is a Chikungunya virus inhibitor, suggesting that the 3,4-dimethyl motif combined with heterocyclic substituents (e.g., thiazole) is advantageous for antiviral activity. The phenoxyethyl group in the target compound may alter binding specificity compared to thiazole derivatives.

Metabolic Stability

- Thiobenzamide derivatives are metabolized to benzamides via flavoprotein monooxygenases, with substituents influencing oxidation rates . The 3,4-dimethyl groups in the target compound may slow metabolism, extending half-life compared to unsubstituted benzamides.

Molecular Interactions and Docking Insights

- Glucokinase Activation: Sulfamoyl benzamides form H-bonds between the amide carbonyl and Arg63 (distance: ~3.1 Å) . The target compound’s amide group may similarly interact, but its phenoxyethyl chain could sterically hinder binding unless optimized for flexibility.

- Cytotoxicity Mechanism: The phenoxyethyl group’s oxygen atom in 2-phenoxyethyl 4-hydroxy benzoate facilitates DNA intercalation . Structural analogs with methyl groups may enhance intercalation via hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.